1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Vue d'ensemble
Description
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a chemical compound that features a benzofuran ring fused with a piperazine moiety
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine can be compared with other similar compounds, such as:
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperidine: This compound has a similar structure but features a piperidine ring instead of a piperazine ring.
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-dimethyl-amine: This compound contains a dimethylamine group instead of a piperazine ring
Activité Biologique
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine, commonly referred to as LINS01 compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with histamine receptors, anti-inflammatory properties, neurotoxicity assessments, and overall pharmacological potential.
Chemical Structure and Synthesis
The compound's structure features a piperazine ring substituted with a 2,3-dihydro-benzofuran moiety. This unique configuration is critical for its biological activity. Various derivatives have been synthesized to optimize their pharmacological profiles. The synthesis typically involves alkylation of piperazine derivatives with benzofuran precursors, yielding compounds with diverse functional groups that influence their biological properties .
Histamine Receptor Interaction
Research has shown that LINS01 compounds exhibit significant affinity for histamine receptors, particularly the H3 receptor. For instance, LINS01004 demonstrated a high affinity (pKi 6.40) for H3R and acted as an antagonist without intrinsic activity . The H3 receptor is known to modulate neurotransmitter release in the central nervous system, implicating these compounds in potential treatments for neurological disorders such as Alzheimer's and Parkinson's diseases .
Anti-inflammatory Activity
LINS01 compounds have also been evaluated for their anti-inflammatory properties. In murine models of asthma, specific derivatives like LINS01005 reduced eosinophil counts in bronchoalveolar lavage fluid, indicating a promising anti-inflammatory effect . This suggests potential applications in treating inflammatory conditions and asthma.
Neurotoxicity Assessment
A recent study assessed the neurotoxicity of various LINS01 derivatives using SH-SY5Y cell cultures. The results indicated that these compounds do not exhibit neurotoxic effects at therapeutic concentrations. Furthermore, they showed protective effects against cocaine-induced neurotoxicity by modulating dopamine receptor activity . This aspect is particularly relevant given the rising interest in developing neuroprotective agents.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies highlight how modifications to the piperazine and benzofuran moieties can enhance biological activity. For example:
Compound | H3R Affinity (pKi) | Anti-inflammatory Activity | Neurotoxicity |
---|---|---|---|
LINS01004 | 6.40 | Moderate | Non-toxic |
LINS01005 | Not specified | High | Non-toxic |
LINS01007 | 6.06 | Low | Non-toxic |
These findings indicate that specific substitutions on the piperazine ring can significantly influence both receptor affinity and therapeutic efficacy.
Case Studies
- Murine Asthma Model : In a controlled study involving asthmatic mice, LINS01005 was administered to evaluate its effect on airway inflammation. Results showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-asthmatic agent .
- Cocaine-Induced Neurotoxicity : In vitro studies demonstrated that LINS01 compounds could mitigate dopamine-related neurotoxicity induced by cocaine exposure. The protective effects were attributed to their interaction with dopaminergic receptors (D2R and D3R) .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIVLPHTKLWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390221 | |
Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876717-03-2 | |
Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.